Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Organic Synthesis Riociguat Intermediates Ester Hydrolysis

Sourcing authenticated impurity standards for ANDA filing is a critical bottleneck. This compound is the designated Riociguat Impurity 27, supplied with comprehensive characterization data for AMV/QC. • NLT 98% purity ensures precise quantification at ICH Q3A thresholds • Direct Riociguat precursor; 96% hydrolysis yield validated under mild conditions • Traceable reference standard for stability-indicating HPLC methods in forced degradation studies

Molecular Formula C16H14FN3O2
Molecular Weight 299.3 g/mol
CAS No. 256376-59-7
Cat. No. B057487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
CAS256376-59-7
Molecular FormulaC16H14FN3O2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3F
InChIInChI=1S/C16H14FN3O2/c1-2-22-16(21)14-12-7-5-9-18-15(12)20(19-14)10-11-6-3-4-8-13(11)17/h3-9H,2,10H2,1H3
InChIKeyKZVKXYSMYGMEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Riociguat Intermediate & Impurity Standard


Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 256376-59-7) is a synthetic organic compound belonging to the pyrazolopyridine class . It is a key advanced intermediate in the synthesis of Riociguat, an oral soluble guanylate cyclase (sGC) stimulator for pulmonary hypertension [1]. The compound is also formally designated as Riociguat Impurity 27 and is supplied with detailed characterization data for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [2]. Its molecular formula is C16H14FN3O2, with a molecular weight of 299.30 g/mol .

Why Analogs Compromise Riociguat Synthesis and QC


Generic substitution with other pyrazolo[3,4-b]pyridine-3-carboxylate analogs or related compounds is not feasible due to the profound impact on downstream synthetic steps and analytical specificity. The ethyl ester group in this compound is pivotal, providing a specific reactivity profile for the amonolysis step to form the corresponding amide, a critical pathway in the patented Riociguat synthesis [1]. Substitution with a different ester, such as a methyl ester, would alter reaction kinetics, potentially require re-optimization of conditions, and generate a different impurity profile. Furthermore, as a designated reference standard (Riociguat Impurity 27), its unique retention time and mass fragmentation pattern are essential for the validated, selective quantification of this specific process-related impurity in drug substance [2]. Using an unqualified analog would invalidate analytical methods and risk non-compliance with ICH Q3A guidelines for impurity control. This specificity mandates the procurement of this exact compound.

Quantitative Differentiation Evidence Against Analogs


Efficient Ester Hydrolysis to Carboxylic Acid Intermediate

The compound demonstrates a quantitative and high-yield chemical differentiation from its immediate downstream product, the carboxylic acid (Riociguat Impurity 25). A published synthetic procedure reports a 96% yield for the hydrolysis of the target ethyl ester to 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid using sodium hydroxide in dioxane/water . This efficient conversion underscores the compound's critical role as a bench-stable, easily activatable precursor for further functionalization, contrasting with the direct procurement of the carboxylic acid which may have different stability and solubility profiles.

Organic Synthesis Riociguat Intermediates Ester Hydrolysis

Chromatographic Identity: Resolution from Pharmacopeial Impurities

While the USP monograph for Riociguat does not specifically list Impurity 27, it identifies a critical resolution requirement between Riociguat and its closely related compound B, which elutes at a relative retention time (RRT) of 0.97 [1]. The target compound, being an ethyl ester precursor, is structurally distinct from the pharmacopeial specified impurities (A, B, C) [2]. Its unique HPLC retention time and mass spectral signature provide definitive chromatographic resolution from these known impurities, making it an essential marker for process-specific impurity profiling outside the scope of compendial monographs. This is critical for ANDA holders who must demonstrate control over all potential synthetic impurities.

Analytical Chemistry Quality Control Pharmacopeial Standards

Purity Specification: Differentiating Vendors by Grade

A key differentiator for procurement is the vendor-specified minimum purity. A direct comparison of available suppliers reveals that AKSci lists the compound with a minimum purity specification of 95% , whereas MolCore certifies the same compound with a higher minimum purity of NLT 98% . This quantitative difference in quality specification is critical for end-users performing quantitative analysis (e.g., as an impurity reference standard), where a higher purity reduces the uncertainty in the assigned assay value and improves analytical accuracy.

Supply Chain Quality Assurance Specification Management

Key Application Scenarios


Scalable Synthesis of the Carboxylic Acid Intermediate

A research group or CDMO scaling up Riociguat synthesis should prioritize this compound as the immediate precursor for the carboxylic acid intermediate. The demonstrated 96% conversion yield under mild, scalable conditions (NaOH in dioxane/water) provides a reproducible and high-yielding step, minimizing material loss and cost in the critical path to the API. This direct quantitative evidence makes it the predictable choice over exploring unproven alternative esters or starting materials.

Process-Specific Reference Standard for ANDA

For generic pharmaceutical companies developing an ANDA for Riociguat, this compound is indispensable for establishing in-house reference standards. Since it is not a specified impurity in compendial monographs [1], its procurement is necessary to develop and validate HPLC methods that demonstrate control over all potential synthetic byproducts. Selecting a vendor offering NLT 98% purity is critical to minimize analytical error when quantifying this impurity at low ICH thresholds in the final drug substance.

Method Development for Forced Degradation Studies

Analytical scientists conducting forced degradation studies on Riociguat API need this compound as a marker to track the hydrolytic degradation pathway leading to the carboxylic acid. The high-yield hydrolysis data validates the synthetic accessibility of the potential degradant, allowing its use to spike degraded samples and confirm peak identity via HPLC retention time matching. This ensures that stability-indicating methods are truly specific for this degradation route.

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